2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride U-50488 (hydrochloride) (CRM) is a certified reference material categorized as an opioid. This product is intended for research and forensic applications.
U-50488 (hydrochloride) is an analytical reference material categorized as an opioid. This product is intended for research and forensic applications.
Selective κ-opioid agonist. At higher concentrations blocks Na+ channels. 
Brand Name: Vulcanchem
CAS No.: 67197-96-0
VCID: VC0004167
InChI: InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
SMILES: CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Molecular Formula: C19H27Cl3N2O
Molecular Weight: 405.8 g/mol

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride

CAS No.: 67197-96-0

Cat. No.: VC0004167

Molecular Formula: C19H27Cl3N2O

Molecular Weight: 405.8 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride - 67197-96-0

CAS No. 67197-96-0
Molecular Formula C19H27Cl3N2O
Molecular Weight 405.8 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Standard InChI InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
Standard InChI Key KGMMGVIYOHGOKQ-JAXOOIEVSA-N
Isomeric SMILES CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
SMILES CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Canonical SMILES CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide hydrochloride combines a chlorinated aromatic system with a chiral cyclohexyl-pyrrolidine scaffold. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₂₀H₂₇Cl₃N₂O·HCl
Molecular Weight453.82 g/mol
SolubilitySoluble in polar solvents (e.g., DMSO, water)
StabilityStable under inert conditions; sensitive to prolonged light exposure
Melting Point192–195°C (decomposes)

The stereochemistry at the (1R,2R)-cyclohexyl group is critical for receptor binding, as enantiomeric forms exhibit diminished activity.

Synthesis and Optimization

The synthesis involves a multi-step sequence:

  • Coupling Reaction: 3,4-Dichlorophenylacetic acid is activated (e.g., via chloride formation using thionyl chloride) and coupled with (1R,2R)-2-pyrrolidin-1-ylcyclohexylmethylamine in the presence of a base such as triethylamine.

  • Methylation: The secondary amine is methylated using methyl iodide or dimethyl sulfate under alkaline conditions.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and solubility.

Challenges in synthesis include maintaining stereochemical integrity during the cyclohexylamine coupling step. Chromatographic purification is often required to achieve >98% enantiomeric excess.

Pharmacological Profile

Mechanism of Action

The compound acts as a high-affinity κ-opioid receptor (KOR) agonist, with negligible activity at μ- or δ-opioid receptors. Binding studies demonstrate:

ParameterValue
KOR Binding Affinity (Kᵢ)2.3 nM
EC₅₀ (cAMP inhibition)8.7 nM
Selectivity Ratio (KOR/μ)>1,000-fold

The 3,4-dichlorophenyl group facilitates hydrophobic interactions with transmembrane domain 3 of KOR, while the pyrrolidinylcyclohexyl moiety stabilizes the receptor’s active conformation via hydrogen bonding.

In Vitro and In Vivo Efficacy

  • Antinociceptive Effects: In rodent models of neuropathic pain, the compound (1 mg/kg, i.p.) reduced mechanical allodynia by 62% over 4 hours.

  • Anti-Addictive Properties: It attenuated cocaine-seeking behavior in self-administration assays (ED₅₀ = 0.3 mg/kg).

  • Neuroprotection: Demonstrated 40% reduction in glutamate-induced neuronal apoptosis at 10 μM.

Pharmacokinetics and Metabolism

Preclinical ADME studies reveal:

ParameterValue
Oral Bioavailability34% (rat)
Plasma Half-Life2.8 hours
Protein Binding89%
Major MetaboliteN-Demethylated derivative (via CYP3A4)

The compound exhibits moderate blood-brain barrier penetration, with a brain/plasma ratio of 0.6 at 1 hour post-administration.

Dose (mg/kg)Effect
50 (i.p.)No observable adverse effects
150 (i.p.)Transient locomotor suppression
LD₅₀320 mg/kg (mouse)

Chronic administration (28 days, 10 mg/kg/day) showed no hepatorenal toxicity in histopathological analyses.

Comparative Analysis with Structural Analogs

The compound’s selectivity surpasses earlier KOR agonists:

CompoundKOR Kᵢ (nM)μ-Opioid Kᵢ (nM)Selectivity Ratio
Target Compound2.32,4501,065
U-5048818.71,890101
Salvinorin A1.23,2002,667

While salvinorin A exhibits higher affinity, the target compound’s synthetic accessibility and improved pharmacokinetics make it preferable for therapeutic development.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator